molecular formula C12H18O B14310730 7-Methylidenespiro[5.5]undecan-2-one CAS No. 113163-18-1

7-Methylidenespiro[5.5]undecan-2-one

Cat. No.: B14310730
CAS No.: 113163-18-1
M. Wt: 178.27 g/mol
InChI Key: PNGSWWSALUWGAS-UHFFFAOYSA-N
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Description

7-Methylidenespiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidenespiro[5.5]undecan-2-one typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor. For example, a diketone can undergo intramolecular aldol condensation to form the spirocyclic core.

    Methylidene Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Methylidenespiro[5.5]undecan-2-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced spirocyclic compounds.

    Substitution: Spirocyclic compounds with new functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 7-Methylidenespiro[5.5]undecan-2-one serves as a versatile intermediate for constructing complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its stable yet reactive nature.

Medicine

Potential medicinal applications include the development of spirocyclic drugs, which often exhibit enhanced stability and bioavailability. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 7-Methylidenespiro[5.5]undecan-2-one exerts its effects often involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding at active sites or allosteric sites. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    7-Methylidenespiro[4.5]decane-2-one: Similar in structure but with a different ring size, affecting its chemical reactivity and applications.

    7-Methylidenespiro[6.5]dodecan-2-one:

Uniqueness

7-Methylidenespiro[5.5]undecan-2-one is unique due to its specific ring size and the presence of the methylidene group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and stability profiles compared to its analogs.

Properties

CAS No.

113163-18-1

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

11-methylidenespiro[5.5]undecan-4-one

InChI

InChI=1S/C12H18O/c1-10-5-2-3-7-12(10)8-4-6-11(13)9-12/h1-9H2

InChI Key

PNGSWWSALUWGAS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC12CCCC(=O)C2

Origin of Product

United States

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